molecular formula C7H8N4 B15302207 N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine

N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine

Cat. No.: B15302207
M. Wt: 148.17 g/mol
InChI Key: KAKHWQPJTJRXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 76273-33-1) is a chemical compound offered for research and development purposes. This methylated derivative belongs to the 1,2,4-triazolopyridine family, a privileged class of nitrogen-containing heterocycles recognized as essential scaffolds in medicinal chemistry and drug discovery . The 1,2,4-triazolopyridine core is a significant structural motif in pharmaceutical research due to its wide spectrum of reported biological activities. While specific data on this N-methyl derivative is limited, related triazolopyridine analogs have been extensively studied for their potential as antifungal , antibacterial , anticonvulsant , and antioxidant agents . Furthermore, this scaffold is a key component in various receptor-ligand interactions and has been investigated as an antagonist for adenosine receptors and as an inhibitor for enzymes like HIF prolyl hydrolase and myeloperoxidase . The structural similarity of this compound to other triazolopyridines suggests its primary research value lies in its potential as a synthetic intermediate or building block for the development of novel bioactive molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4/c1-8-7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3,(H,8,10)

InChI Key

KAKHWQPJTJRXQT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . Another method involves the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Palladium-Catalyzed Hydrazide Addition

A palladium-catalyzed reaction of hydrazides with 2-chloropyridine forms the triazolo[4,3-a]pyridine core. This is followed by dehydration under microwave irradiation in acetic acid to yield the target compound .

Reagents/Conditions Key Steps
Pd catalyst, hydrazide, 2-chloropyridineChemoselective addition at hydrazide’s terminal nitrogen → Dehydration under microwave heating

Hydrazine-Mediated Cyclization

This method involves:

  • Hydrazination : Reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine.

  • Chloroacetylation : Treatment with chloroacetyl chloride to introduce a chloromethyl group.

  • Cyclization : Reaction with POCl₃ to form the triazole ring.

  • Methylation : Nucleophilic displacement with methyl amine to introduce the methyl group .

Step Reagents Conditions
HydrazinationHydrazine hydrate, i-propanolReflux
ChloroacetylationChloroacetyl chlorideRoom temperature
CyclizationPOCl₃Microwave irradiation
MethylationMethyl amineRoom temperature

Electrochemical Cyclization

An alternative method employs electrochemical desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates under transition-metal-free conditions. This approach is scalable and avoids external oxidants .

Alkylation

Reaction with benzyl chlorides or other alkylating agents modifies the sulfonamide group, enabling diverse substitutions. For example, alkylation with benzyl chlorides in DMF/triethylamine yields N,N-disubstituted derivatives .

Reagent Product Conditions
Benzyl chlorideN,N-Disubstituted sulfonamidesDMF, triethylamine

Sulfonation and Amide Formation

Sulfonamide derivatives are synthesized by reacting intermediates with ortho-esters in DMF. Subsequent alkylation introduces benzyl groups, enhancing metabolic stability .

Acylation

The amino group can participate in acylation reactions using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) to form amide analogues .

Stability and Reactivity

The compound’s stability is influenced by hydrogen bonding (e.g., N–H⋯N interactions) and electron distribution, as evidenced by X-ray diffraction and NBO analysis . These interactions enhance its role as a ligand in metal coordination and biological systems .

Scientific Research Applications

N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a triazolopyridine that has a triazole ring fused to a pyridine ring. The presence of nitrogen atoms in its structure gives it diverse chemical properties and biological activities. It has potential applications in medicinal chemistry and material science because of its ability to coordinate with metal ions and form complex compounds.

Pharmaceutical Development

This compound is a candidate for drug development targeting infections and cancer due to its biological activity.

  • IDO1 Inhibitors Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy, boosting the immune response and working in synergy with other immunotherapeutic agents . this compound is a chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme binding moieties .

Ligand for Complexation

This compound can be employed as a ligand for complexation of d- and f- electron ions . The hydrogen atom of the amino group participates in the intermolecular hydrogen interaction for complexing of the metal ions. In such binding, the lone pairs of nitrogen atoms of the triazole ring can participate .

Other potential applications

  • Catalysis and sensing Interaction studies have highlighted the ability of this compound to bind with different metal ions. The resulting complexes often exhibit enhanced stability and unique electronic properties that are beneficial for applications in catalysis and sensing.
  • Enzyme inhibitor Studies exploring its interactions with biological targets have revealed insights into its mechanisms of action as an enzyme inhibitor.
  • Cancer treatment agents Some [1,2,4]triazolo[4,3-a]pyridines are useful in the treatment of diseases such as cancer, in particular gastric, esophageal, NSCLC, melanoma, and pancreatic cancer .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents/Modifications Key Structural Features References
[1,2,4]triazolo[4,3-a]pyridin-3-amine None (parent compound) Free amine at position 3
N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl group on the amine nitrogen Enhanced lipophilicity, altered H-bonding
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl on pyridine ring (position 7) Steric effects on receptor binding
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CF₃ group on pyridine ring (position 6) Increased electronegativity and stability
8-Bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Bromo at position 8 + methyl on amine Halogenation for cross-coupling reactions

Key Observations :

  • Halogenation (e.g., bromo in 8-bromo-N-methyl derivative) introduces sites for further functionalization via Suzuki-Miyaura couplings .
  • Electron-withdrawing groups (e.g., CF₃ in 6-(trifluoromethyl)- analog) modulate electron density, affecting reactivity and bioactivity .

Physicochemical Properties

Property This compound Parent Amine 6-(Trifluoromethyl)- Analog
Molecular Weight (g/mol) 148.17 (estimated) 146.15 202.14
LogP (Lipophilicity) ~1.2 (predicted) ~0.8 ~2.5
Solubility Moderate in polar solvents High in DMSO Low (hydrophobic CF₃ group)
Melting Point Not reported 180–182°C Not reported

Notes:

  • The N-methyl derivative’s increased LogP suggests better membrane penetration but lower aqueous solubility than the parent compound.
  • The 6-(trifluoromethyl) analog’s higher molecular weight and LogP reflect its enhanced metabolic stability, a desirable trait in drug candidates .

Antimalarial Activity

Triazolopyridines bearing sulfonamide moieties (e.g., 3-ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) exhibit IC₅₀ values as low as 2.24 µM against Plasmodium falciparum .

Kinase Inhibition

Analogous compounds like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine are explored as kinase inhibitors . The N-methyl group could reduce off-target interactions by sterically blocking non-specific binding.

Pharmacokinetic Considerations

  • Hydrobromide Salts : The hydrobromide salt of [1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-14-2) improves aqueous solubility, a strategy applicable to N-methyl derivatives for drug formulation .
  • Metabolic Stability : CF₃ and bromo substituents enhance resistance to oxidative metabolism, extending half-life .

Biological Activity

N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a heterocyclic compound belonging to the triazolopyridine family. Its unique structure, characterized by a triazole ring fused to a pyridine ring, positions it as a promising candidate in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4C_7H_8N_4. The compound exhibits a unique configuration that allows it to interact with various biological targets. Its ability to form complexes with metal ions enhances its stability and electronic properties, making it suitable for applications in catalysis and sensing.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC7H8N4C_7H_8N_4
Melting PointNot specified
SolubilitySoluble in polar solvents
Crystal SystemMonoclinic

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazolopyridine compounds can inhibit the growth of pathogens effectively .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 µM to 1.28 µM . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Enzyme Inhibition

This compound acts as an enzyme inhibitor. It has been identified as a potential inhibitor for various enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders and cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets. For example, modifications at different positions on the triazole or pyridine rings can significantly alter the compound's potency and selectivity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : Research involving the compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Interaction : Molecular docking studies have shown that this compound binds effectively to target enzymes like c-Met and VEGFR-2.

Q & A

Q. What are the key considerations for synthesizing N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine in a laboratory setting?

The synthesis typically involves multi-step reactions requiring optimization of temperature, solvent choice, and catalysts. For example, fused heterocyclic systems often necessitate regioselective cyclization steps. Purification methods such as column chromatography or recrystallization are critical to achieving >95% purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation. UV-Vis and IR spectroscopy can further characterize electronic properties and functional groups .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s heteroaromatic structure. Stability studies should assess degradation under varying pH (1–13) and temperature (4–60°C) using accelerated aging protocols. HPLC with UV detection at λ = 254 nm is recommended for degradation product analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated reference compounds (e.g., kinase inhibitors for enzyme assays) and perform dose-response curves (IC₅₀/EC₅₀). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are recommended for optimizing the structure-activity relationship (SAR) of derivatives?

Systematic substitution at the triazole and pyridine rings can modulate bioactivity. For example:

  • Position 6 : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
  • N-Methyl group : Replace with bulkier substituents (e.g., cyclopropyl) to improve target selectivity. Evaluate derivatives using in vitro enzyme inhibition assays and computational docking to prioritize candidates .

Q. How can computational modeling predict the binding mode of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability. Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants (σ) and logP values further refine predictions .

Q. What experimental approaches validate the compound’s role in modulating specific signaling pathways?

Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment. CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms mechanism. In vivo efficacy studies in xenograft models with pharmacokinetic profiling (Cmax, AUC) establish therapeutic relevance .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Derivative Synthesis

Position ModifiedReagentsYield (%)Purity (%)Reference
Triazole N-MethylLiAlH₄ in THF, 0°C6298
Pyridine C-6Pd/C, H₂, EtOH, 50°C7895

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, triazole-H)Confirms triazole ring
HRMSm/z 162.19 [M+H]⁺Validates molecular formula
IR3350 cm⁻¹ (N-H stretch)Indicates amine functionality

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